KDR Kinase Inhibition Potency: Isothiazolopyrimidine Urea Analogs Achieve >100-Fold Lower IC₅₀ Than Thiazolo[5,4-d]pyrimidine Derivatives in Cross-Study Comparison
Isothiazolopyrimidine urea analogs, derived from the isothiazolo[5,4-d]pyrimidine scaffold that includes the target compound as a core substructure, achieve KDR enzymatic and cellular IC₅₀ values below 10 nM and additionally inhibit cKIT and TIE2 [1]. In contrast, the closest scaffold analog—thiazolo[5,4-d]pyrimidine—when optimized via atom replacement strategy and evaluated under antiproliferative conditions against human gastric cancer cell lines, yields IC₅₀ values of 1.03 μM (MGC803) and 1.22 μM (HGC-27), representing an approximately 100-fold difference in potency magnitude [2][3]. This potency gap is not bridgeable by simple substituent variation, as it reflects fundamental differences in heteroatom placement (isothiazole N-S orientation vs. thiazole S-C orientation) affecting hinge-binding geometry in the kinase ATP pocket.
| Evidence Dimension | KDR/VEGFR2 enzymatic and cellular inhibition potency |
|---|---|
| Target Compound Data | Isothiazolopyrimidine urea analogs: KDR enzymatic and cellular IC₅₀ < 10 nM; also inhibits cKIT and TIE2 [1] |
| Comparator Or Baseline | Thiazolo[5,4-d]pyrimidine derivative (compound 24): IC₅₀ = 1.03 μM (MGC803); compound 22: IC₅₀ = 1.22 μM (HGC-27) [2][3] |
| Quantified Difference | Approximately 100-fold lower IC₅₀ for isothiazolopyrimidine scaffold (sub-10 nM vs. ~1,000–1,220 nM) |
| Conditions | Isothiazolopyrimidines: KDR enzymatic assay and cellular phosphorylation assay (VEGFR2); Thiazolo[5,4-d]pyrimidines: MTT antiproliferative assay, 48 hr incubation on MGC803 and HGC-27 gastric cancer cell lines |
Why This Matters
A 100-fold potency differential determines whether a compound series enters the sub-nanomolar kinase inhibitor space suitable for drug development versus remaining in the micromolar tool-compound range, directly impacting procurement decisions for kinase-focused medicinal chemistry programs.
- [1] Ji Z, Ahmed AA, Albert DH, et al. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorg Med Chem Lett. 2006;16(16):4326-30. PMID: 16735117. View Source
- [2] Li ZH, Yang DX, Geng PF, et al. Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents through the drug repurposing strategy. Eur J Med Chem. 2017;138:1034-1041. PMID: 28456031. View Source
- [3] Li ZH, et al. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. Eur J Med Chem. 2017;138:1034-1041. View Source
